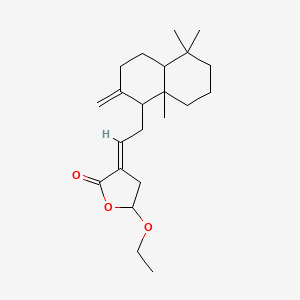
Ethoxycoronarin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ethoxycoronarin D is typically isolated from the rhizomes of Hedychium coronarium through extraction and purification processes . The specific synthetic routes and reaction conditions for its laboratory synthesis are not extensively documented in the literature. the extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from the rhizomes of Hedychium coronarium. This process would include steps such as grinding the plant material, solvent extraction, filtration, and purification to obtain the pure compound .
化学反应分析
Types of Reactions: Ethoxycoronarin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions: general reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of this compound, while reduction could produce reduced forms of the compound .
科学研究应用
Ethoxycoronarin D has a wide range of scientific research applications, including:
作用机制
Ethoxycoronarin D exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the production of pro-inflammatory prostaglandins . By selectively inhibiting COX-1, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer progression .
相似化合物的比较
Methoxycoronarin D: A derivative of coronarin D with similar biological activities.
Isocoronarin D: Another derivative with potential anti-inflammatory effects.
Uniqueness: this compound is unique due to its selective inhibition of COX-1, which distinguishes it from other similar compounds that may have broader or different inhibitory profiles . This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in the field of cancer chemoprevention .
属性
分子式 |
C22H34O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
(3E)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+ |
InChI 键 |
HUJJMXMBEMUVOX-CXUHLZMHSA-N |
手性 SMILES |
CCOC1C/C(=C\CC2C(=C)CCC3C2(CCCC3(C)C)C)/C(=O)O1 |
规范 SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)

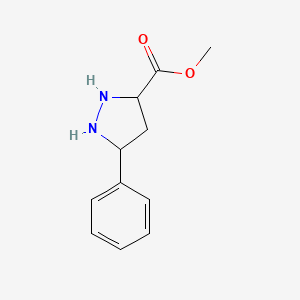

![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
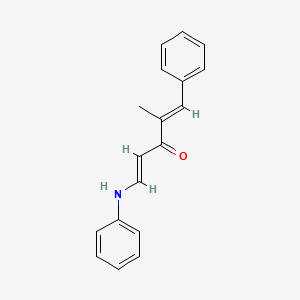
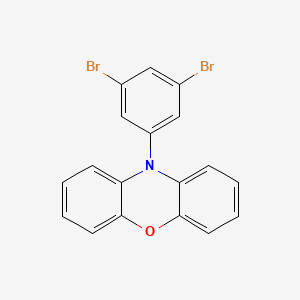
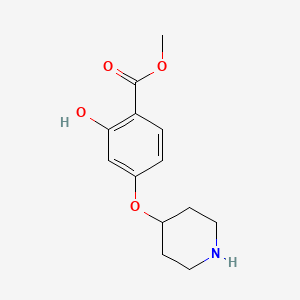
![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
